molecular formula C11H15NO6S B8463274 Methyl 3-hydroxy-2-(4-methoxybenzenesulfonylamino)propionate

Methyl 3-hydroxy-2-(4-methoxybenzenesulfonylamino)propionate

Cat. No. B8463274
M. Wt: 289.31 g/mol
InChI Key: FAPDSMKBFFNYKA-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-(4-methoxybenzenesulfonylamino)propionate is a useful research compound. Its molecular formula is C11H15NO6S and its molecular weight is 289.31 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H15NO6S

Molecular Weight

289.31 g/mol

IUPAC Name

methyl 3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C11H15NO6S/c1-17-8-3-5-9(6-4-8)19(15,16)12-10(7-13)11(14)18-2/h3-6,10,12-13H,7H2,1-2H3

InChI Key

FAPDSMKBFFNYKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(CO)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of D,L-serine, methyl ester (5.0 g, 32.14 mmol) and triethylamine (15.7 ml, 0.012 mmol) in methylene chloride (100 ml), cooled to 0° C., was added, in portions, 4-methoxybenzenesulfonyl chloride (6.64 g, 32.14 mmol). The mixture was then stirred under argon at room temperature for 48 hours. The reaction was diluted with methylene chloride (100 ml), washed with water (60 ml), 2N citric acid (60 ml), saturated sodium chloride (60 ml), and dried over anhydrous sodium sulfate. The solvent was removed in vacuo to give a solid. Crystallization from ethyl acetate gave 5.0 g (54%) of the product as white crystals, mp 92-94° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.7 mL
Type
catalyst
Reaction Step One
Quantity
6.64 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
54%

Synthesis routes and methods II

Procedure details

To a mixture of 5.0 g (32.14 mmol) of D,L-serine, methyl ester and 15.7 ml (0.012 mol) of triethylamine in 100 ml of CH2Cl2, cooled to 0° C., was added portionwise 6.64 g (32.14 mmol) of 4-methoxybenzenesulfonyl chloride. The mixture was then stirred under argon at room temperature for 2 days. The mixture was diluted with 100 ml of CH2Cl2 and then washed with 60 ml each of H2O, 2 N citric acid, brine and dried with Na2SO4. The solvent was removed under vacuum to give a solid. Crystallization from ethyl acetate gave 5.0 g (54%) of white crystals, m.p. 92-94° C. Anal. for C11H15NO6S: Calc'd: C, 45.7; H, 5.2; N, 4.8; S, 11.1; Found: C, 45.6; H, 5.2; N, 4.8; S, 11.1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.64 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
54%

Synthesis routes and methods III

Procedure details

DL-serine methylester HCl (14,6 g, 93,8 mmol) of the Chemical Formula 5 was suspended in 400 mL of dichloromethane, and Et3N (29 Ml, 206 mmol). and a catalytic amount of 4-dimethylaminopyridine were introduced therein while maintaining the temperature at 0° C., and 4-methoxybenzene-sulfonyl chloride (19.2 g 94 mmol) was add dropwise. They were stirred at room temperature for 20 hours, washed with 200 mL of distilled water, dried, and concentrated under reduced pressure to obtain a yellow solid title compound (26.5 g, yield 97%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
206 mmol
Type
reactant
Reaction Step Three
Quantity
19.2 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
97%

Synthesis routes and methods IV

Procedure details

To a mixture of 5.0 g (32.14 mmol) of D, L-serine methyl ester and 15.7 mL (0.012 mol) of triethylamine in 100 mL of dichloromethane, cooled to 0° C., was added 6.64 g (32.14 mmol) of 4-methoxybenzenesulfonyl chloride. The mixture was then stirred under argon at room temperature for two days. The mixture was diluted with 100 mL of dichloromethane and then washed with 60 mL each of water, 2N citric acid and brine and than dried over Na2SO4. The solvent was removed under vacuum to give a solid which was recrystallized from ethyl acetate to give 5.0 g (54%) of the product as white crystals, m.p. 92-94° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.64 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
54%

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